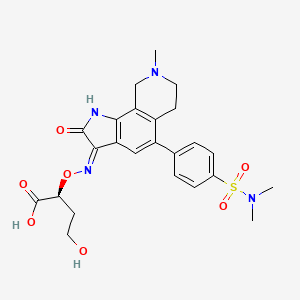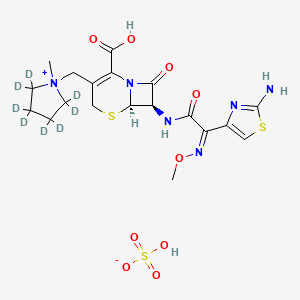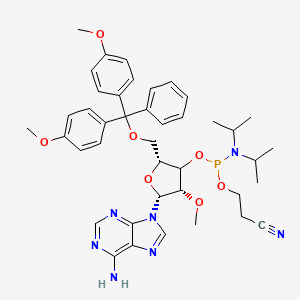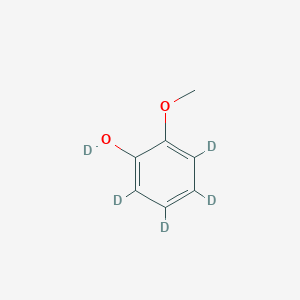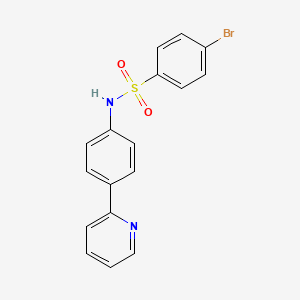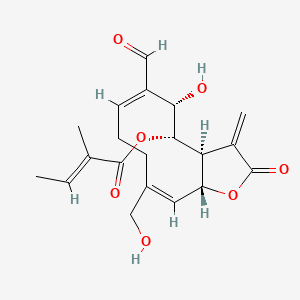
(2E)-Leocarpinolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-Leocarpinolide F is a naturally occurring compound that belongs to the class of sesquiterpene lactones. These compounds are known for their diverse biological activities and are often found in various medicinal plants. This compound has garnered attention due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-Leocarpinolide F typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and cyclization steps. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as medicinal plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-Leocarpinolide F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its therapeutic potential, (2E)-Leocarpinolide F is being investigated for the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-Leocarpinolide F involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Leocarpinolide A
- Leocarpinolide B
- Leocarpinolide C
- Leocarpinolide D
- Leocarpinolide E
Uniqueness
(2E)-Leocarpinolide F stands out due to its unique chemical structure and the specific biological activities it exhibits. Compared to other similar compounds, it has shown higher potency in certain biological assays, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4+,13-8+,14-7-/t15-,16+,17+,18+/m1/s1 |
InChI Key |
RGDZQGAEJIRTEC-BVBCGVFISA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


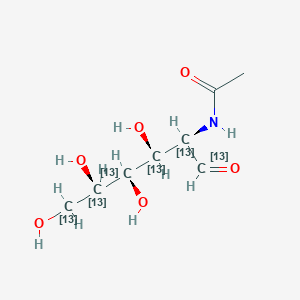


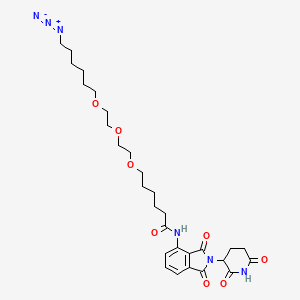

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
